6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-amine

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-amine (CAS 2044509-86-4) belongs to the imidazo[1,2-a]pyrazine class, a privileged scaffold in kinase inhibitor drug discovery. The compound features a bromine atom at position 6, a primary amine at position 8, and a 4-methoxyphenyl group at position 2, yielding a molecular formula of C₁₃H₁₁BrN₄O with a molecular weight of 319.16 g/mol.

Molecular Formula C13H11BrN4O
Molecular Weight 319.16 g/mol
Cat. No. B13045285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-amine
Molecular FormulaC13H11BrN4O
Molecular Weight319.16 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN3C=C(N=C(C3=N2)N)Br
InChIInChI=1S/C13H11BrN4O/c1-19-9-4-2-8(3-5-9)10-6-18-7-11(14)17-12(15)13(18)16-10/h2-7H,1H3,(H2,15,17)
InChIKeyKBCYEJOQWDVHGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-amine: Procurement-Ready Heterocyclic Building Block for Kinase-Targeted Discovery


6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-amine (CAS 2044509-86-4) belongs to the imidazo[1,2-a]pyrazine class, a privileged scaffold in kinase inhibitor drug discovery [1]. The compound features a bromine atom at position 6, a primary amine at position 8, and a 4-methoxyphenyl group at position 2, yielding a molecular formula of C₁₃H₁₁BrN₄O with a molecular weight of 319.16 g/mol . This substitution pattern provides three chemically orthogonal handles for further derivatization, positioning the compound as a versatile late-stage intermediate in medicinal chemistry campaigns targeting Aurora kinases, CDKs, and other therapeutically relevant kinases [2].

Why 6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-amine Cannot Be Replaced by Common Imidazopyrazine Analogs


Imidazo[1,2-a]pyrazine derivatives exhibit steep structure-activity relationships (SAR) where even minor substituent changes profoundly alter kinase selectivity, cellular potency, and physicochemical properties [1]. The target compound's concurrent 6-bromo (enabling Pd-catalyzed cross-coupling), 8-amino (providing a nucleophilic anchor), and 2-(4-methoxyphenyl) (modulating electron density and lipophilicity) substitution pattern creates a unique reactivity profile not simultaneously present in des-bromo analogs (e.g., 2-(4-methoxyphenyl)imidazo[1,2-a]pyrazine, CID 112694825 [2]), des-methoxy analogs (e.g., 6-bromo-2-phenylimidazo[1,2-a]pyrazin-8-amine, CAS 2044509-84-2 ), or the pyridine isostere (6-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, CAS 452967-40-7 [3]). Generic substitution with any of these analogs would eliminate critical synthetic vectors or alter target-binding pharmacophores, potentially derailing established synthetic routes and biological optimization programs.

Quantitative Differentiation Evidence for 6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-amine Versus Closest Analogs


6-Bromo Substituent Enables Pd-Catalyzed Cross-Coupling Not Possible with Des-Bromo Core Scaffold

The C6–Br bond in the target compound serves as an electrophilic partner for Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling modular C–C and C–N bond formation at position 6. In contrast, the des-bromo analog 2-(4-methoxyphenyl)imidazo[1,2-a]pyrazine (PubChem CID 112694825) lacks this handle, requiring pre-functionalization or de novo synthesis to introduce aryl/heteroaryl diversity at this position [1]. This bromine handle is critical for late-stage diversification in Aurora kinase inhibitor SAR exploration, where C6-aryl substitutions profoundly impact Aurora A/B selectivity [2].

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

8-Amine Group Provides a Nucleophilic Anchor Absent in Non-Aminated Imidazopyrazines

The primary amine at position 8 distinguishes this compound from 2-(4-methoxyphenyl)imidazo[1,2-a]pyrazine, which bears a hydrogen at the equivalent position. The NH₂ group can act as a hydrogen-bond donor (1 HBD), participate in reductive amination, amide coupling, or urea formation, and mimic the conserved water-mediated hydrogen bond observed in Aurora kinase–inhibitor co-crystal structures [1]. The des-amino comparator (0 HBD) offers no such anchoring capability, necessitating alternative and often longer synthetic routes to install amine functionality post-coupling [2].

Medicinal Chemistry Structure-Activity Relationship Targeted Covalent Inhibitors

4-Methoxyphenyl at C2 Modulates Lipophilicity and Electron Density Relative to Unsubstituted Phenyl Analog

The 4-methoxy substituent on the C2-phenyl ring differentiates this compound from 6-bromo-2-phenylimidazo[1,2-a]pyrazin-8-amine (CAS 2044509-84-2). The methoxy group increases electron density on the aryl ring (Hammett σ_p = –0.27), influencing π-stacking interactions and hydrogen-bond acceptor capacity at the kinase hinge region [1]. SAR studies on imidazo[1,2-a]pyrazine Aurora inhibitors demonstrate that para-substitution on the C2-aryl ring directly impacts Aurora A vs. B selectivity and off-target kinase profiles, making the methoxy variant a distinct chemical entity for screening cascades [2].

Physicochemical Profiling Kinase Selectivity Medicinal Chemistry Optimization

Pyrazine Core Confers Distinct Kinase Binding Mode Compared to Pyridine Isostere

Replacing the pyrazine ring with pyridine (6-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, CAS 452967-40-7) fundamentally alters the heterocyclic hydrogen-bond acceptor pattern. The pyrazine N4 atom serves as a critical hinge-binding acceptor in Aurora kinase co-crystal structures [1], whereas the pyridine isostere repositions this acceptor, disrupting key interactions. Kinase profiling of imidazo[1,2-a]pyrazines vs. corresponding pyridines reveals differential selectivity fingerprints for Aurora A vs. B and off-target kinases such as CHK2 and ABL [2]. The C13H11BrN4O target (pyrazine) and C14H11BrN2O analog (pyridine) differ by 2 nitrogen atoms, translating to a TPSA difference of approximately 25 Ų and distinct pharmacokinetic profiles [3].

Kinase Inhibition Bioisostere Analysis Drug Design

Commercial Purity Specification of 98% Enables Reproducible SAR Without Purification Bottlenecks

The target compound is commercially available with a specified purity of 98% (HPLC) from established suppliers (e.g., Leyan, product 1727702 ). In contrast, several closely related imidazo[1,2-a]pyrazine analogs are listed with lower typical purities (95–97%) or are available only as custom synthesis products with undefined purity . For kinase inhibitor SAR programs where impurities at >2% can confound IC₅₀ measurements in biochemical assays, this purity specification reduces the need for in-house repurification and ensures lot-to-lot consistency in screening campaigns.

Chemical Procurement Quality Control Medicinal Chemistry Workflow

High-Impact Application Scenarios for 6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-amine in Drug Discovery


Late-Stage Diversification of Aurora Kinase Inhibitor Leads via C6 Suzuki Coupling

The C6–Br bond serves as an electrophilic partner for parallel Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids, enabling rapid exploration of C6-substituent effects on Aurora A/B selectivity. This late-stage diversification strategy, validated in imidazo[1,2-a]pyrazine Aurora inhibitor programs [1], leverages the target compound's three pre-installed handles (Br, NH₂, 4-OMe-Ph) to generate focused libraries without de novo core synthesis.

Structure-Guided Optimization of Hinge-Binding Interactions via 8-Amine Derivatization

The 8-NH₂ group can be acylated, sulfonylated, or converted to urea/thiourea derivatives to probe hydrogen-bonding interactions with the kinase hinge region. Co-crystal structures of imidazo[1,2-a]pyrazine inhibitors (PDB 2XEZ, 3VAP [2]) confirm that substituents at this position directly influence Aurora A vs. B selectivity and off-target kinase engagement, making this compound an ideal starting point for structure-based design.

Physicochemical Property Modulation Through C2-Aryl Methoxy Group Variation

The 4-methoxyphenyl group at C2 provides a baseline lipophilicity (XLogP3 ~2.6) and electron density profile that can be systematically compared with 4-H, 4-F, 4-Cl, and 3,4-di-OMe analogs to map lipophilic efficiency (LipE) and permeability trends. SAR studies on the imidazo[1,2-a]pyrazine series demonstrate that para-substitution on the C2-aryl ring significantly impacts oral exposure in rodent models [3], guiding multiparameter optimization of lead compounds.

Scaffold-Hopping Reference Standard for Pyrazine vs. Pyridine Bioisostere Evaluation

Direct comparison of the target compound with its pyridine isostere (CAS 452967-40-7) enables systematic evaluation of the pyrazine-to-pyridine scaffold hop on kinase inhibition potency, selectivity, and cellular efficacy. This comparative analysis is critical for intellectual property strategies and for identifying the optimal heterocyclic core in lead optimization campaigns targeting Aurora and related kinases [1] [2].

Quote Request

Request a Quote for 6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.